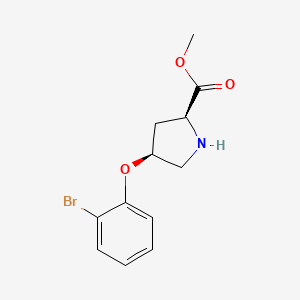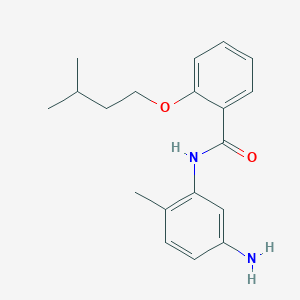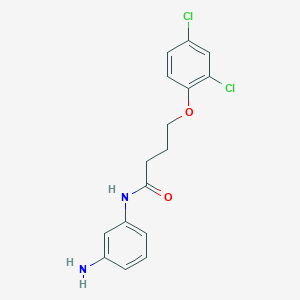
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide: is an organic compound that features both an amine group and a dichlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,4-dichlorophenol.
Step 1: Reduction of 3-nitroaniline to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Step 2: The 3-aminophenylamine is then reacted with 4-chlorobutyryl chloride in the presence of a base like triethylamine to form N-(3-aminophenyl)-4-chlorobutanamide.
Step 3: Finally, the N-(3-aminophenyl)-4-chlorobutanamide is reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to yield N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a phenol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential use in the development of new agrochemicals.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Potential applications in the production of specialty chemicals and materials.
作用机制
The exact mechanism of action of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
- N-(3-Aminophenyl)-4-phenoxybutanamide
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide
Comparison:
- N-(3-Aminophenyl)-4-phenoxybutanamide: Lacks the dichloro substitution, which may result in different chemical reactivity and biological activity.
- N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamide: Has an additional carbon in the butanamide chain, potentially altering its physical and chemical properties.
Uniqueness: N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is unique due to the presence of both the amine and dichlorophenoxy groups, which confer specific chemical reactivity and potential biological activity.
属性
IUPAC Name |
N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJDETZFHTBPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
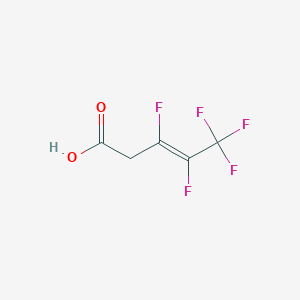
![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
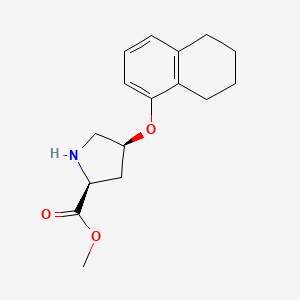
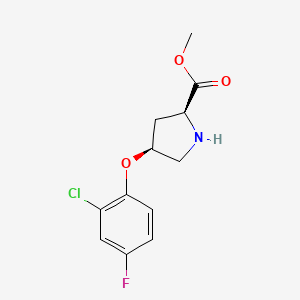
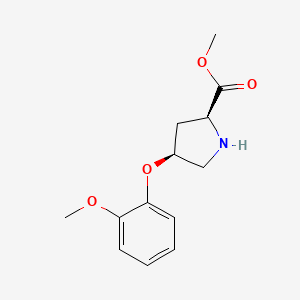
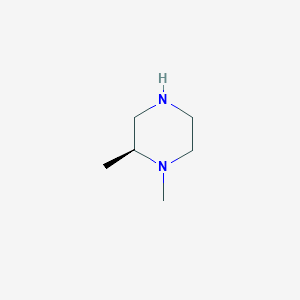
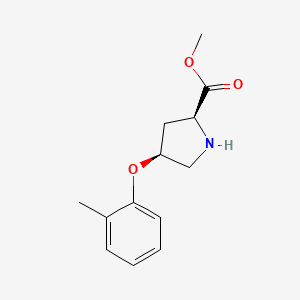
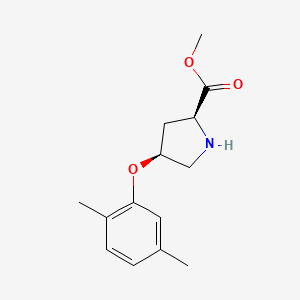
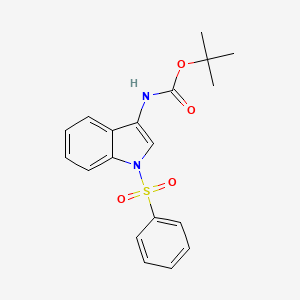
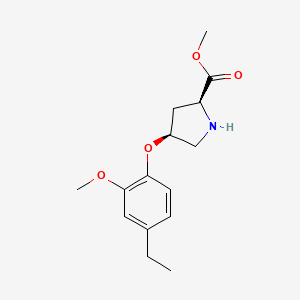
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
